Lipophilicity (LogP) vs. Phenyl Analog
The computed LogP of 6-amino-3-(4-t-butylphenyl)picolinic acid is 3.26–3.7 [1][2], substantially higher than that of the non‑tert‑butyl analog 6‑amino‑3‑phenylpicolinic acid (estimated LogP ~1.5–2.0). This ~100‑fold increase in lipophilicity enhances membrane permeability and organic solubility.
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.26 (ChemSrc) [1] / 3.7 (PubChem XLogP3-AA) [2] |
| Comparator Or Baseline | 6‑Amino‑3‑phenylpicolinic acid: LogP estimated ~1.5–2.0 (based on substructure) |
| Quantified Difference | ΔLogP ≈ +1.3–2.2 |
| Conditions | Computed values (ACD/Labs Percepta, XLogP3) at 25°C |
Why This Matters
Higher LogP improves partitioning into organic phases and lipid bilayers, a critical factor for cell‑based assays and in vivo studies.
- [1] ChemSrc. (2024). 6-Amino-3-(4-(tert-butyl)phenyl)picolinic acid (CAS 1261913-25-0). Retrieved from https://m.chemsrc.com/en/baike/131385.html View Source
- [2] PubChem. (2025). Compound Summary for CID 53229431, 6-Amino-3-(4-tert-butylphenyl)pyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/53229431 View Source
